

# Anadoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Anadoline**  
Cat. No.: **B3035025**

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**A Note on Nomenclature:** Initial searches for "**Anadoline**" yield limited specific data. However, a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist with a similar name. This guide will focus on Enadoline, as it is the likely subject of interest for researchers in drug development.

## Chemical Identifiers

Identifier	Value
IUPAC Name	[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate[1]
CAS Number	28513-29-3[1]
Molecular Formula	C <sub>20</sub> H <sub>31</sub> NO <sub>7</sub> [1]

## Core Compound Summary

Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been investigated for its analgesic properties, though its development was hampered by dose-limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity at the KOR makes it a valuable tool for research into the kappa-opioid system and its therapeutic potential, particularly in conditions like postoperative pain and potentially in the management of comatose head injury or stroke where psychotropic side effects are less of a concern.[1][2]

## Quantitative Data

### Analgesic Efficacy in a Rat Model of Surgical Pain[2]

Parameter	Dose (i.v.)	Observation
Thermal Hyperalgesia	1-100 µg/kg (pre-surgery)	Dose-dependent blockade for over 24 hours.
Static Allodynia	10 µg/kg (pre-surgery)	Blockade for over 24 hours.
Dynamic Allodynia	10 µg/kg (pre-surgery)	Blockade for over 24 hours.
Maintenance of Hyperalgesia and Allodynia	100 µg/kg (post-surgery)	Complete blockade with a shorter duration of action (2 hours).

### Pharmacodynamic Effects in Humans[3][4]

Parameter	Dose (i.m.)	Observation
Sedation, Confusion, Dizziness	20-80 µg/70 kg	Significant increases in these measures.
Visual Distortions, Depersonalization	20-80 µg/70 kg	Production of these effects.
Psychotomimetic Effects	160 µg/70 kg	Dose not tolerated.
Urinary Output	20-80 µg/70 kg	Increased urinary output.

## Potency

Comparison	Potency of Enadoline
vs. Morphine	25 times more potent as an analgesic.[1]
vs. U-62066 (another KOR agonist)	17 times more potent.[1]

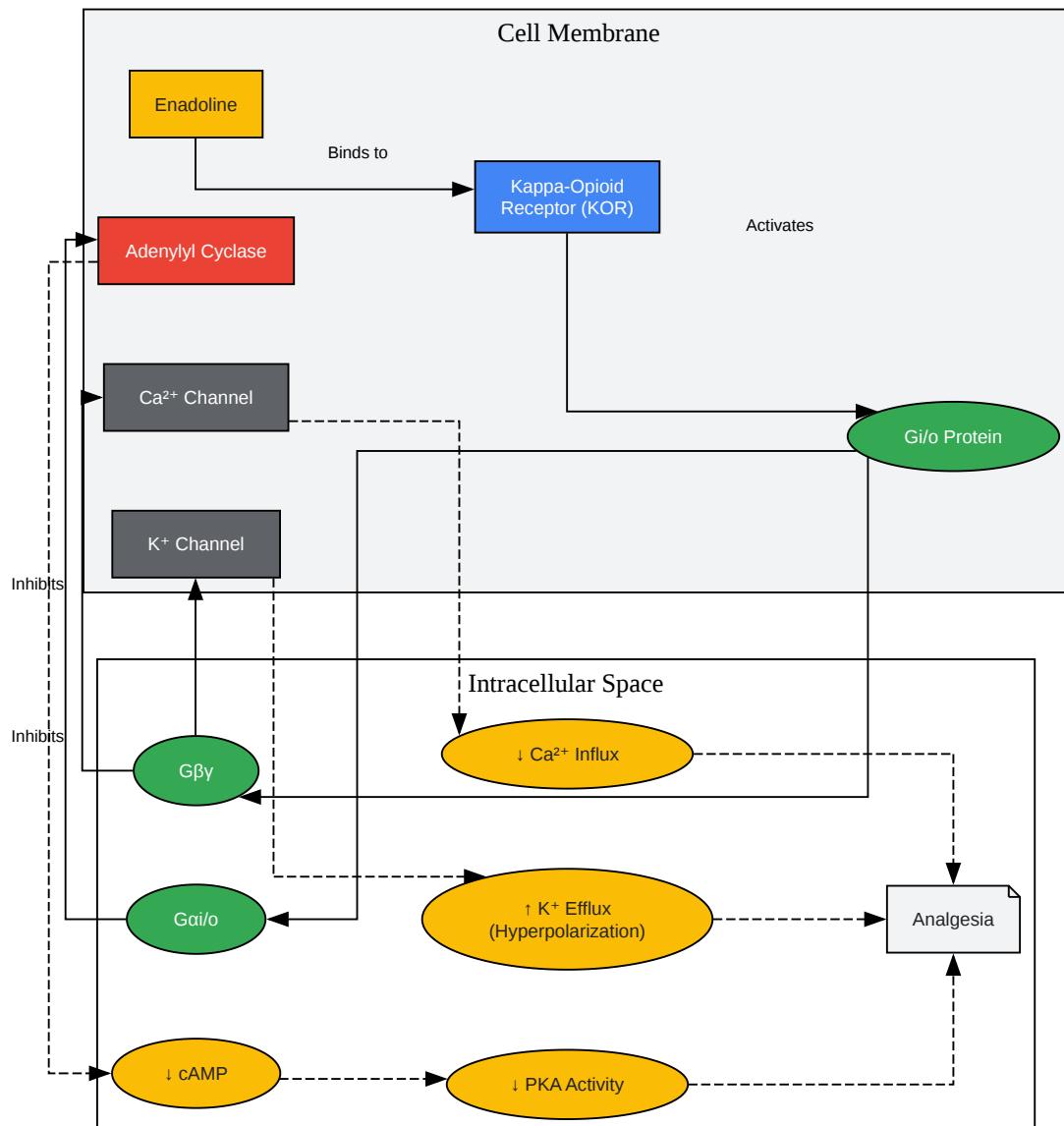
## Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of KORs by enadoline initiates

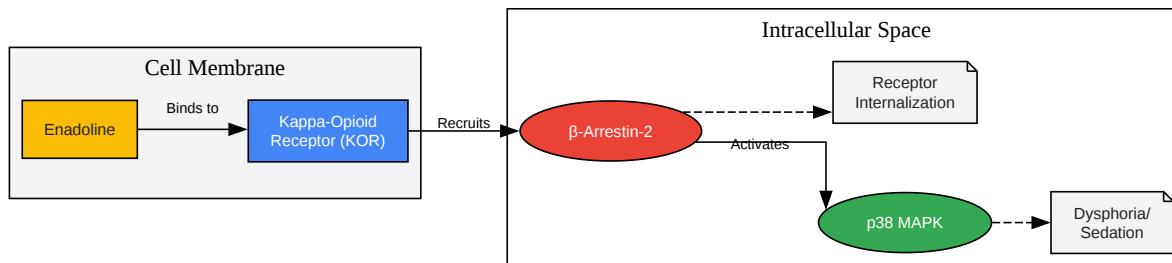
downstream signaling cascades that are primarily inhibitory to neuronal function.

The canonical signaling pathway for KOR activation involves two main arms: a G-protein dependent pathway and a  $\beta$ -arrestin-2 dependent pathway.<sup>[3]</sup>

- G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-pruritic effects of KOR agonists.<sup>[3]</sup> Upon endoline binding, the  $G\alpha_i/o$  subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The  $G\beta$  subunit can also directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.
- $\beta$ -arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and sedative effects of KOR agonists.<sup>[3]</sup> Following receptor activation,  $\beta$ -arrestin-2 is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK).<sup>[4]</sup>

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Enadoline G-protein signaling pathway.

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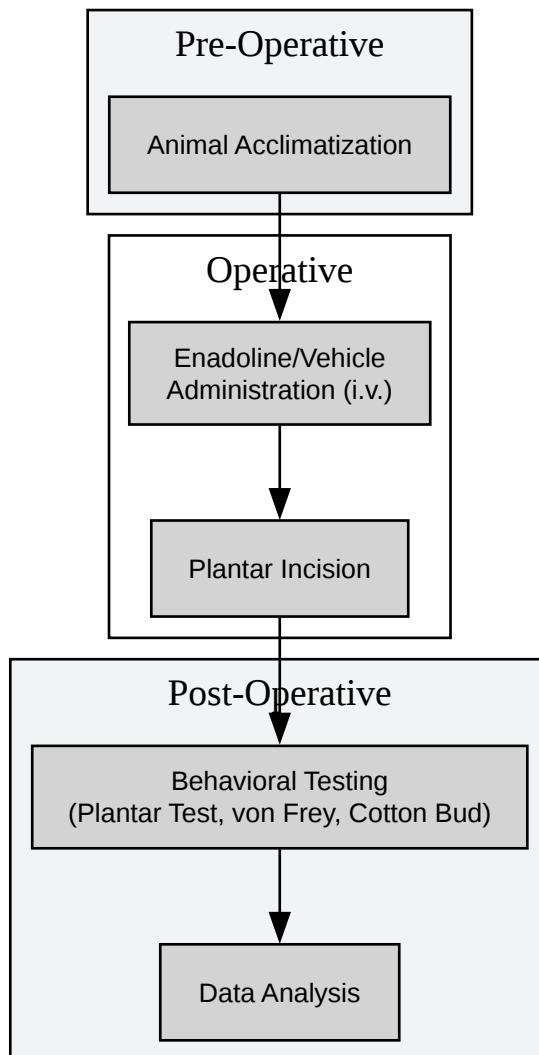
Enadoline β-arrestin-2 signaling pathway.

## Experimental Protocols

### Rat Model of Postoperative Pain[2]

- Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.
- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: A 1 cm incision is made through the skin and fascia of the plantar surface of the hind paw.
- Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before surgery (pre-emptive) or 1 hour after surgery (treatment).
- Behavioral Testing:
  - Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.
  - Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
  - Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to assess the withdrawal response.

- Data Analysis: The paw withdrawal latencies and thresholds are compared between enadoline-treated and vehicle-treated groups.



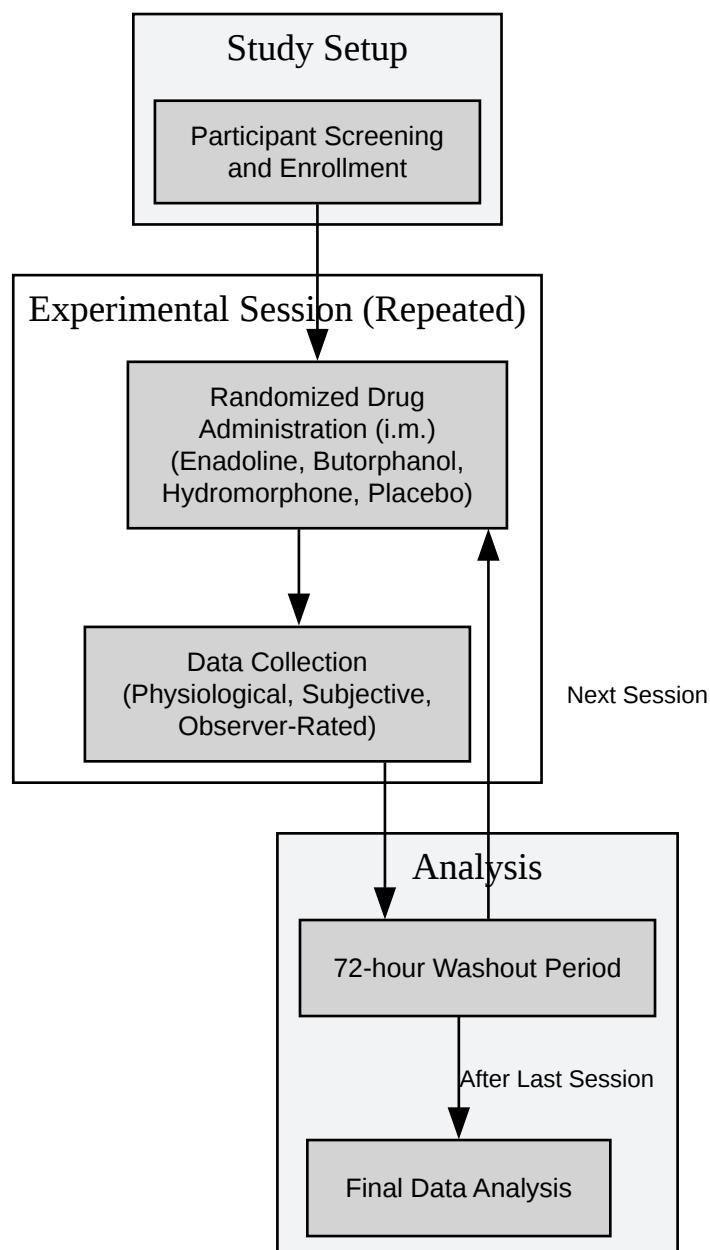
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Workflow for the rat postoperative pain model.

## Human Pharmacodynamic Study[3][4]

- Objective: To characterize the pharmacodynamic effects of enadoline in humans.
- Study Population: Healthy adult volunteers with a history of polysubstance abuse.
- Study Design: Double-blind, placebo-controlled, crossover study.

- Drug Administration: Enadoline, butorphanol (a mixed mu/kappa agonist), hydromorphone (a mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A minimum of a 72-hour washout period is maintained between sessions.
- Data Collection:
  - Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter are monitored.
  - Subjective Measures: Standardized questionnaires are used to assess mood, feelings of euphoria, sedation, confusion, and other subjective effects (e.g., visual analog scales for "high").
  - Observer-Rated Measures: Trained observers rate participants' signs of intoxication and sedation.
- Data Analysis: The effects of each active drug are compared to placebo and to each other using appropriate statistical methods.



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Workflow for the human pharmacodynamic study.

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## References

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- 4. Novel selective  $\kappa$  agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
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